molecular formula C12H13NO5 B5555366 ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate

ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate

Cat. No.: B5555366
M. Wt: 251.23 g/mol
InChI Key: UNKSPLWFAUWNAP-UHFFFAOYSA-N
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Description

Ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate is an organic compound with the molecular formula C₁₂H₁₃NO₅ It is characterized by the presence of a benzodioxole ring, an acetyl group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.

    Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Carbamate Ester: The final step involves the reaction of the acetylated benzodioxole with ethyl chloroformate and a suitable base to form the carbamate ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and product isolation.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It may modulate biochemical pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate can be compared with other similar compounds, such as:

    Benzodioxole Derivatives: Compounds with similar benzodioxole rings but different substituents.

    Carbamate Esters: Compounds with similar carbamate ester functional groups but different aromatic rings.

Similar Compounds

  • Mthis compound
  • Propyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate
  • Ethyl (6-acetyl-1,3-benzodioxol-4-yl)carbamate

Properties

IUPAC Name

ethyl N-(6-acetyl-1,3-benzodioxol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-3-16-12(15)13-9-5-11-10(17-6-18-11)4-8(9)7(2)14/h4-5H,3,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKSPLWFAUWNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1C(=O)C)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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